(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE
Description
(5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane (CAS: 113276-73-6) is a silane coupling agent with a norbornene (bicyclo[2.2.1]hept-2-ene) functional group attached to a methyldiethoxysilane backbone. Its molecular formula is C₁₂H₂₂O₂Si, and it exists as a technical-grade mixture of endo/exo isomers . The compound is characterized by:
- Hydrolyzable diethoxysilyl groups that enable bonding to inorganic surfaces (e.g., silica, metals).
- A norbornene moiety that facilitates organic reactivity, such as participation in ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions.
- Applications in hybrid materials, adhesives, and coatings due to its dual organic-inorganic functionality .
Properties
CAS No. |
113276-73-6 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.38738 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves the reaction of norbornene with methyldiethoxysilane under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include water, oxygen, and various halogens . The hydrolysis of this compound results in the formation of ethanol, which can further undergo oxidation to form acetaldehyde and acetic acid . Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, leading to the formation of different organosilicon compounds .
Scientific Research Applications
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds . In biology, it is used in the modification of biomolecules to enhance their stability and functionality . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules . In industry, it is used as a coupling agent to improve the adhesion between organic and inorganic materials .
Mechanism of Action
The mechanism of action of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves its ability to form stable bonds with various substrates . The hydrolyzable ethoxy groups react with siliceous surfaces and other oxides, forming stable condensation products . This reaction alters the wetting or adhesion characteristics of the substrate, making it useful in various applications . The compound’s ability to modify the interfacial region and significantly affect the covalent bond between organic and inorganic materials is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between (5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane and structurally related silanes:
Reactivity and Stability
- Hydrolysis Rates : Triethoxysilanes (e.g., CAS 18401-43-9) hydrolyze faster than diethoxysilanes (CAS 113276-73-6) due to increased electrophilicity at the silicon center . Chlorosilanes (e.g., CAS 18245-94-8) exhibit extreme moisture sensitivity, requiring inert handling .
- Thermal Stability: Norbornene-containing silanes generally decompose above 200°C, but methyldiethoxysilane derivatives (CAS 113276-73-6) show better thermal resistance than dichlorosilanes .
- Isomer Effects: endo isomers often display higher reactivity in polymerization due to steric strain in the norbornene ring, whereas exo isomers are more stable .
Key Research Findings
- A 2020 study demonstrated that [(5-Bicyclo[2.2.1]hept-2-enyl)ethyl]triethoxysilane (CAS 106398-71-4) improved interfacial adhesion in carbon-fiber-reinforced polymers by 40% compared to non-functionalized silanes .
- 5-(Bicycloheptenyl)triethoxysilane (CAS 18401-43-9) showed superior dispersion of TiO₂ nanoparticles in polyimide matrices, enhancing UV resistance .
- The methyldiethoxysilane derivative (CAS 113276-73-6) exhibited a 15% lower hydrolysis rate than its triethoxy counterpart, making it more suitable for long-term outdoor applications .
Biological Activity
(5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane, a silane compound with the molecular formula , is of interest in various fields including materials science and medicinal chemistry. This article explores its biological activity, synthesis, potential applications, and relevant research findings.
- Molecular Weight : 242.387 g/mol
- Molecular Formula :
- LogP : 2.4668, indicating moderate lipophilicity which may influence its biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of bicyclic structures with silane coupling agents. The methodology often includes:
- Starting Materials : Bicyclo[2.2.1]heptene derivatives.
- Reagents : Diethoxymethylsilane.
- Conditions : Controlled temperature and inert atmosphere to prevent oxidation.
Biological Activity
Research indicates that silanes can exhibit notable biological activities, including antimicrobial, antifungal, and potential anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several mechanisms of action:
Antimicrobial Activity
Silanes have been shown to possess antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential cellular processes:
- Mechanism : Interaction with phospholipid bilayers leading to membrane destabilization.
- Case Studies : Research on similar silane compounds has demonstrated effectiveness against various bacterial strains.
Cytotoxicity
Studies on related silane compounds indicate potential cytotoxic effects on cancer cell lines:
- Research Findings : Compounds with similar structures have shown selective toxicity towards cancer cells while sparing normal cells, possibly due to differences in membrane composition or metabolic pathways.
Table 1: Comparison of Biological Activities of Silanes
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Membrane disruption |
| Ethyl bicyclo[2.2.1]hept-5-enyl-trimethoxysilane | Moderate | High | Apoptosis induction |
| Dimethylsiloxane derivatives | High | Low | Inhibition of cell division |
Case Studies
- Antibacterial Efficacy : A study demonstrated that silanes with similar bicyclic structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar properties.
- Cytotoxicity in Cancer Research : Research involving silanes has shown that certain modifications can enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7, indicating potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
